molecular formula C11H11N3 B2636581 4-(Azetidin-3-yl)quinazoline CAS No. 2160312-50-3

4-(Azetidin-3-yl)quinazoline

Cat. No.: B2636581
CAS No.: 2160312-50-3
M. Wt: 185.23
InChI Key: WHZODHQXSPEMAT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)quinazoline is a heterocyclic compound that features a quinazoline core substituted with an azetidine ring at the 4-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Mechanism of Action

Target of Action

Quinazoline derivatives, which include 4-(azetidin-3-yl)quinazoline, have been found to exhibit broad-spectrum antimicrobial activity .

Mode of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation in bacteria such as pseudomonas aeruginosa . This suggests that this compound may interact with its targets to prevent the formation of biofilms, thereby inhibiting bacterial growth.

Biochemical Pathways

It is known that quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may affect pathways related to biofilm formation and bacterial virulence.

Pharmacokinetics

Quinazoline derivatives are generally known for their broad range of pharmacological activities , which suggests that they may have favorable ADME properties.

Result of Action

It is known that certain quinazoline derivatives can inhibit biofilm formation and other virulence factors in bacteria . This suggests that this compound may have similar effects.

Action Environment

The broad-spectrum antimicrobial activity of quinazoline derivatives suggests that they may be effective in a variety of environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)quinazoline typically involves the reaction of quinazoline derivatives with azetidine. One common method includes the cyclization of 2-aminobenzamide with azetidine under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidin-3-yl)quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 4-(Azetidin-3-yl)quinazoline is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. The azetidine ring can enhance the compound’s binding affinity to certain molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

4-(azetidin-3-yl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)11(14-7-13-10)8-5-12-6-8/h1-4,7-8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZODHQXSPEMAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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